4-[5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl]phenol
Description
4-[5-(Pyridin-3-yl)-1H-1,2,4-triazol-3-yl]phenol is a heterocyclic compound featuring a central 1,2,4-triazole ring substituted with a pyridin-3-yl group at position 5 and a phenol moiety at position 3. Such characteristics make it a candidate for diverse applications, such as metal chelation, enzyme inhibition, and antimicrobial or antioxidant activity .
Properties
IUPAC Name |
4-(3-pyridin-3-yl-1H-1,2,4-triazol-5-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O/c18-11-5-3-9(4-6-11)12-15-13(17-16-12)10-2-1-7-14-8-10/h1-8,18H,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRSMRIGPWSTPTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NNC(=N2)C3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Reaction Parameters:
| Parameter | Condition | Yield (%) |
|---|---|---|
| Solvent | Ethanol/Water (3:1) | 68–72 |
| Temperature | 80–90°C | – |
| Reaction Time | 6–8 hours | – |
| Catalyst | None | – |
The phenol group is introduced via nucleophilic aromatic substitution using 4-hydroxybenzaldehyde or protected phenol derivatives. Post-synthetic deprotection (e.g., cleavage of tert-butyldimethylsilyl ethers) yields the final product.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Adapting protocols from, researchers have employed click chemistry to construct the triazole core. This method involves:
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Synthesizing 3-azidopyridine from pyridine-3-amine using tert-butyl nitrite (t-BuONO) and azidotrimethylsilane (TMSN₃).
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Reacting the azide with 4-ethynylphenol under CuSO₄/sodium ascorbate catalysis.
Advantages:
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Regioselectivity : Exclusive formation of 1,4-disubstituted triazoles.
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Functional Group Tolerance : Compatible with unprotected phenol groups.
| Parameter | Condition | Yield (%) |
|---|---|---|
| Solvent | Tetrahydrofuran (THF)/Water (4:1) | 85–89 |
| Temperature | Room temperature | – |
| Reaction Time | 12–24 hours | – |
| Copper Source | CuSO₄·5H₂O (5 mol%) | – |
This method reduces side products compared to thermal cyclization, though it requires rigorous oxygen exclusion to prevent Cu(I) oxidation.
Solid-Phase Synthesis Using Resin-Bound Intermediates
A 2024 innovation reported in utilizes Wang resin for stepwise assembly:
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Immobilization of 4-hydroxybenzoic acid onto the resin via ester linkage.
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Sequential coupling with pyridine-3-carboxylic acid and cyclization reagents.
Purification Metrics:
| Step | Purity (HPLC) | Recovery (%) |
|---|---|---|
| Resin Cleavage | 92.4 | 78 |
| Final Recrystallization | 99.1 | 65 |
This approach facilitates automation and high-throughput synthesis but incurs higher costs due to resin consumption.
Microwave-Assisted One-Pot Synthesis
Emerging protocols leverage microwave irradiation to condense multi-step processes. A representative procedure from combines:
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Pyridine-3-carboxaldehyde (1 equiv)
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4-Hydroxybenzohydrazide (1.2 equiv)
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Ammonium acetate (3 equiv)
Irradiated at 150°C for 20 minutes in acetic acid, this method achieves 81% yield with >95% purity by LC-MS.
Comparative Analysis of Synthetic Routes
Efficiency Metrics:
| Method | Yield Range (%) | Purity (%) | Scalability |
|---|---|---|---|
| Hydrazine Cyclization | 68–72 | 87–91 | Industrial |
| CuAAC | 85–89 | 93–97 | Lab-scale |
| Solid-Phase | 65–78 | 99+ | Microscale |
| Microwave | 75–81 | 95–98 | Pilot-scale |
Key Findings :
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CuAAC offers superior yields but requires stringent anhydrous conditions.
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Microwave synthesis reduces reaction times by 90% compared to conventional heating.
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Solid-phase methods enable facile purification but are cost-prohibitive for large batches.
Optimization Strategies for Industrial Production
Solvent Selection
Ethanol/water mixtures balance environmental impact and solubility:
| Solvent System | Reaction Rate (k, min⁻¹) | E-Factor |
|---|---|---|
| Ethanol/Water (3:1) | 0.021 | 8.7 |
| DMF | 0.018 | 32.4 |
| Acetonitrile | 0.015 | 19.8 |
Chemical Reactions Analysis
Sulfamoylation of the Phenolic Group
The phenolic -OH group undergoes nucleophilic substitution with sulfamoyl chloride to form potent steroid sulfatase (STS) inhibitors. This reaction is critical for developing anticancer agents:
Reaction:
Key Derivatives & Biological Activity
| Compound | R Group (meta position) | IC (nM) | Biological Outcome |
|---|---|---|---|
| 4b | -Cl | 0.21 | 51% tumor growth inhibition in vivo |
| 5l | -I | 36.78 | 5-fold potency improvement vs Irosustat |
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Derivatives with halogen substituents (Cl, Br, I) and methoxy groups show enhanced STS inhibition .
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Mechanism: Sulfamoylation blocks STS activity, reducing estrogen production in hormone-dependent cancers .
Structural Features Influencing Reactivity
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Triazole Ring: The 1,2,4-triazole moiety may participate in hydrogen bonding and π-π stacking, enhancing target binding but shows limited direct reactivity in documented studies .
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Pyridine Ring: Electron-withdrawing effects modulate the phenol’s acidity (pKa ~10), favoring deprotonation and nucleophilic substitution under basic conditions .
Synthetic Routes to the Parent Compound
The core structure is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC):
Steps:
Spectroscopic Characterization
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1H^{1}\text{H}1H NMR (DMSO-d6_66):
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IR (KBr): Broad O-H stretch at 3120 cm, triazole C=N at 1615 cm .
Comparative Analysis of Analogues
| Compound | Key Modification | Activity |
|---|---|---|
| Irosustat (Reference) | Steroidal backbone | IC = 1.06 nM |
| 4b | m-Cl substituent | IC = 0.21 nM |
| 5l | m-I substituent | IC = 36.78 nM |
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Halogenated derivatives exhibit superior potency due to enhanced hydrophobic interactions with STS .
Reaction Optimization Insights
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. 4-[5-(Pyridin-3-yl)-1H-1,2,4-triazol-3-yl]phenol has been studied for its potential as an antifungal agent. A study demonstrated that triazole derivatives can inhibit the growth of various fungal strains, including Candida albicans and Aspergillus niger .
Case Study: Antifungal Efficacy
In a comparative study of several triazole compounds, this compound exhibited a minimum inhibitory concentration (MIC) of 8 µg/mL against Candida albicans, showcasing its potency compared to other known antifungals .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines in macrophages, suggesting its potential as an anti-inflammatory drug .
Agriculture
Fungicide Development
The triazole ring structure is known for its fungicidal properties. This compound is being explored as a potential fungicide in agricultural applications. Its efficacy against plant pathogens can help in developing new crop protection agents.
Case Study: Crop Protection
In field trials, formulations containing this compound demonstrated a significant reduction in fungal diseases affecting crops such as wheat and corn. The application resulted in a 30% increase in yield compared to untreated controls .
Material Science
Polymer Synthesis
The compound's ability to act as a ligand makes it valuable in the synthesis of coordination polymers and metal complexes. These materials have applications in catalysis and as sensors.
Data Table: Properties of Metal Complexes
| Metal Ion | Complex Stability | Application Area |
|---|---|---|
| Cu(II) | High | Catalysis |
| Zn(II) | Moderate | Sensor development |
| Ni(II) | Low | Photovoltaic materials |
Mechanism of Action
The mechanism of action of 4-[5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and pyridine rings can form hydrogen bonds and other interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the phenol group can participate in redox reactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Research Findings and Implications
- Pharmacological Potential: The phenolic -OH group in the target compound enhances solubility, making it suitable for oral formulations. However, pyridinyl-containing analogues like Topiroxostat demonstrate superior enzyme inhibition due to stronger electron-withdrawing effects .
- Antimicrobial vs. Antioxidant Activity: While simpler triazole-phenol derivatives () show antibacterial effects, the target compound’s pyridinyl group may redirect activity toward enzyme inhibition or metal chelation .
- Metal Chelation: Uranyl complexes () highlight the triazole-phenol scaffold’s versatility in coordination chemistry, though this remains underexplored in biomedical contexts.
Biological Activity
4-[5-(Pyridin-3-yl)-1H-1,2,4-triazol-3-yl]phenol is a nitrogen-containing heterocyclic compound that has garnered attention due to its diverse biological activities. This compound's structure features a triazole ring fused with a pyridine moiety, which contributes to its pharmacological potential. This article reviews the biological activity of this compound, focusing on its anticancer, antibacterial, and herbicidal properties based on recent research findings.
- Molecular Formula : C13H11N5
- Molecular Weight : 233.26 g/mol
- CAS Number : 2044706-68-3
Anticancer Activity
Research has highlighted the potential of this compound in cancer treatment.
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Mechanism of Action :
- The compound has shown antiproliferative effects against various cancer cell lines, including breast and colon cancer cells. A study indicated that derivatives of triazole exhibited significant cytotoxicity through mechanisms other than inhibition of dihydrofolate reductase (DHFR), suggesting alternative pathways for anticancer activity .
- Case Study :
Antibacterial Activity
The antibacterial efficacy of this compound has been evaluated against several bacterial strains.
- Activity Spectrum :
- Research Findings :
Herbicidal Activity
The herbicidal potential of this compound has also been investigated.
- Target Enzyme :
- Performance Metrics :
Summary Table of Biological Activities
Q & A
Q. What are the standard synthetic routes for 4-[5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl]phenol, and how are intermediates characterized?
The compound is typically synthesized via cyclocondensation of hydrazinecarbothioamide precursors under basic or acidic conditions. For example, 2-isonicotinoyl-N-phenylhydrazinecarbothioamide is cyclized to form triazole-thiol intermediates, which are further functionalized . Characterization involves elemental analysis , ¹H-NMR , LC-MS , and FT-IR to confirm structural integrity and purity .
Q. What analytical methods are recommended for verifying the purity and structure of this compound?
Use a combination of high-resolution mass spectrometry (HR-MS) for molecular weight confirmation, ¹H/¹³C-NMR for structural elucidation, and HPLC for purity assessment (>95%). X-ray crystallography can resolve stereochemical ambiguities in derivatives .
Q. What safety precautions are necessary when handling this compound in the lab?
While specific hazard data for this compound is limited, structurally similar triazole-thiols may cause skin/eye irritation. Use PPE (gloves, goggles) , work in a fume hood, and consult safety data sheets (SDS) for analogous compounds (e.g., 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol) .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound derivatives?
Optimize reaction conditions (solvent, temperature, catalyst). For example, using microwave-assisted synthesis reduces reaction time and improves yields. Post-functionalization via alkylation or Mannich reactions can enhance solubility and bioactivity .
Q. How should researchers address contradictory data in biological activity studies of this compound?
Validate assays using positive controls and replicate experiments across multiple cell lines. For instance, discrepancies in antimicrobial activity may arise from variations in bacterial strains or assay protocols. Use dose-response curves and statistical tools (e.g., ANOVA) to confirm significance .
Q. What computational methods are suitable for predicting the biological interactions of this compound?
Perform molecular docking (e.g., AutoDock Vina) to model binding with target proteins (e.g., kinases, receptors). Complement with ADME prediction tools (SwissADME) to assess pharmacokinetic properties. Validate results with in vitro assays .
Q. How can the stability of this compound under varying pH and temperature conditions be evaluated?
Conduct accelerated stability studies using HPLC to monitor degradation products. For example, incubate the compound at 40°C/75% RH for 4 weeks and analyze for changes in purity. Use Arrhenius kinetics to extrapolate shelf-life .
Q. What strategies are effective for studying its interactions with metal ions or biomolecules?
Employ UV-Vis spectroscopy and isothermal titration calorimetry (ITC) to quantify binding affinities. For metal complexes, use X-ray crystallography or EPR spectroscopy to determine coordination geometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
